4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid
Overview
Description
4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid (BCPP) is a chemical compound that has been studied for its potential applications in scientific research. BCPP is a member of the family of compounds known as benzoylphenylureas, which have been shown to have a wide range of biological activities.
Mechanism Of Action
The mechanism of action of 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid is not fully understood, but it is believed to involve the inhibition of enzymes such as topoisomerase II and tubulin, which are involved in cell division and growth. 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid may also act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical And Physiological Effects
4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and division, the protection of neurons from oxidative stress and excitotoxicity, and the induction of vasodilation. 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid may also have anti-inflammatory effects, as it has been shown to reduce the expression of inflammatory cytokines.
Advantages And Limitations For Lab Experiments
4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid has several advantages for use in lab experiments, including its potency, specificity, and low toxicity. However, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid is also relatively expensive and may be difficult to obtain in large quantities. Additionally, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid may have off-target effects that need to be carefully considered when designing experiments.
Future Directions
There are several future directions for research on 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, including the development of new synthesis methods to improve yield and reduce cost, the investigation of its potential applications in other areas of scientific research, and the identification of its molecular targets and mechanisms of action. Additionally, the development of new derivatives of 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid may lead to the discovery of compounds with even greater potency and specificity.
Synthesis Methods
4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid can be synthesized using a variety of methods, including the reaction of 4-bromo-2-chlorobenzoyl chloride with 4-aminobutanoyl chloride, followed by the addition of a base such as triethylamine. The resulting product can be purified using column chromatography or recrystallization.
Scientific Research Applications
4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and cardiovascular research. 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid has been shown to have anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid has also been studied for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress and excitotoxicity. Additionally, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid has been shown to have vasodilatory effects, which may make it useful in the treatment of cardiovascular diseases.
properties
IUPAC Name |
4-[4-bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO4/c18-10-5-6-14(20-15(21)7-8-16(22)23)12(9-10)17(24)11-3-1-2-4-13(11)19/h1-6,9H,7-8H2,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVWLHDPGCTXBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCC(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362054 | |
Record name | 4-[4-Bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>61.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658999 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[4-Bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid | |
CAS RN |
5686-88-4 | |
Record name | 4-[4-Bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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